molecular formula C17H14N2O4 B2831642 2-(Benzyloxycarbonylamino)indole-3-carboxylic acid CAS No. 2287340-16-1

2-(Benzyloxycarbonylamino)indole-3-carboxylic acid

Cat. No. B2831642
CAS RN: 2287340-16-1
M. Wt: 310.309
InChI Key: YADCPPQNYKXTNM-UHFFFAOYSA-N
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Description

“2-(Benzyloxycarbonylamino)indole-3-carboxylic acid” is a derivative of indole-3-carboxylic acid . Indole-3-carboxylic acid derivatives have been reported to have significant herbicidal activity . They are synthesized from tryptophan and have been found to play essential roles in plant life cycles .


Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives involves the design and creation of novel compounds that act as antagonists to the auxin receptor protein TIR1 . The process involves the conversion of indole-3-acetonitrile into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), thereby releasing cyanide .


Chemical Reactions Analysis

Indole-3-carboxylic acid derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The reaction involves the formation of the corresponding imine and its subsequent cyclization by the action of a base .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various hydroxyindole-3-carboxylic acids, including derivatives of 2-(benzyloxycarbonylamino)indole-3-carboxylic acid, has been extensively studied due to their importance in biology and medicine. These acids are synthesized from corresponding benzyloxyindoles through a series of reactions involving Grignard reagents, ethyl chloroformate, and alkaline hydrolysis (Marchelli, Hutzinger, & Heacock, 1969).

Photostimulated Reactions

  • Photostimulated C-O cyclization of anions from 2-indole carboxamides, including derivatives of 2-(benzyloxycarbonylamino)indole-3-carboxylic acid, has been found to proceed with good yields, offering a pathway for the synthesis of various benzoxazoles (Vaillard et al., 2012).

Lewis Acid-Mediated Carboxylation

  • Lewis acid-mediated carboxylation using dialkylaluminum chlorides is applicable to 1-substituted indoles, including 2-(benzyloxycarbonylamino)indole-3-carboxylic acid derivatives, yielding various indole-3-carboxylic acids. This method provides an efficient way to synthesize these acids with good yields (Nemoto et al., 2009).

Reactivity and Stability

  • The stability and reactivity of indole-2-carboxylic acid and its derivatives, including 2-(benzyloxycarbonylamino)indole-3-carboxylic acid, have been studied, emphasizing their stability toward acid and oxidation conditions while remaining reactive at the 3-position (Murakami, 1987).

Carboxylation under Basic Conditions

  • Indole-3-carboxylic acids can be prepared directly from indoles, including 2-(benzyloxycarbonylamino)indole-3-carboxylic acid derivatives, through carboxylation with atmospheric pressure of carbon dioxide under basic conditions, offering a straightforward synthesis method (Yoo et al., 2012).

Novel Synthesis Methods

  • Novel synthetic methods have been developed for biologically active indole derivatives, including those related to 2-(benzyloxycarbonylamino)indole-3-carboxylic acid, which are relevant in medicinal chemistry and drug development (Sharma, 2017).

properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-16(21)14-12-8-4-5-9-13(12)18-15(14)19-17(22)23-10-11-6-2-1-3-7-11/h1-9,18H,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADCPPQNYKXTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C3=CC=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxycarbonylamino)indole-3-carboxylic acid

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